molecular formula C11H11ClN2O B458719 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 123990-50-1

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No. B458719
CAS RN: 123990-50-1
M. Wt: 222.67g/mol
InChI Key: KBRLGRJHWGRBJC-UHFFFAOYSA-N
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Description

“2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 123990-50-1 . It has a molecular weight of 222.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClN2O/c1-11(2)4-9-8(6-15-11)3-7(5-13)10(12)14-9/h3H,4,6H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 92-93°C .

Mechanism of Action

The mechanism of action of 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase, which are involved in various physiological processes. This compound has also been shown to modulate various receptors such as GABA, NMDA, and dopamine receptors, which are involved in neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been shown to have neuroprotective, cardioprotective, and hepatoprotective effects. These effects are believed to be mediated through the inhibition of various enzymes and modulation of various receptors.

Advantages and Limitations for Lab Experiments

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several advantages for lab experiments. This compound is easy to synthesize and has a high yield. This compound is also stable under various conditions and can be easily purified by various techniques. However, this compound has some limitations for lab experiments. This compound is highly toxic and requires special handling and disposal procedures. This compound is also expensive and requires specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for research on 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile. One direction is to study the structure-activity relationship of this compound and its derivatives to identify new lead compounds with improved efficacy and safety profiles. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a new drug candidate. Another direction is to study the potential applications of this compound in material science and nanotechnology. Finally, further studies are needed to determine the potential toxicity and environmental impact of this compound.

Synthesis Methods

The synthesis of 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves the reaction of 2-chloro-3-formylquinoline with malononitrile and ethyl acetoacetate in the presence of piperidine as a catalyst. The reaction is carried out in refluxing ethanol for several hours, and the resulting product is isolated by filtration and recrystallization. The purity of the product is confirmed by various analytical techniques such as NMR, IR, and mass spectroscopy.

Scientific Research Applications

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied for its potential as a new drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-11(2)4-9-8(6-15-11)3-7(5-13)10(12)14-9/h3H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRLGRJHWGRBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=C(C=C2CO1)C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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